Pelargoninchloride

Description

BenchChem offers high-quality Pelargoninchloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pelargoninchloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

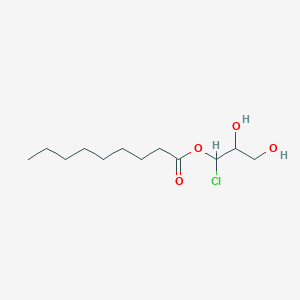

Molecular Formula |

C12H23ClO4 |

|---|---|

Molecular Weight |

266.76 g/mol |

IUPAC Name |

(1-chloro-2,3-dihydroxypropyl) nonanoate |

InChI |

InChI=1S/C12H23ClO4/c1-2-3-4-5-6-7-8-11(16)17-12(13)10(15)9-14/h10,12,14-15H,2-9H2,1H3 |

InChI Key |

SFFKECVSGQNTFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OC(C(CO)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Synthesis of Pelargonidin Chloride

Executive Summary

Pelargonidin chloride (PgCl) is a primary anthocyanidin characterized by a specific hydroxylation pattern (4', 5, 7-trihydroxyflavylium).[1] While abundant in nature (e.g., Pelargonium species, strawberries), isolation from biomass is often plagued by co-eluting glycosides and batch-to-batch variability.[1] For pharmaceutical and high-precision metabolic studies, de novo chemical synthesis is the gold standard, offering stoichiometric control and high purity.[1]

This guide details the Acid-Mediated Aldol-Like Condensation (Robinson-Type) , optimized with modern reagents (TMSCl) to avoid the safety hazards of gaseous HCl.[1] This protocol prioritizes the stability of the flavylium cation, which is the critical kinetic and thermodynamic product under the prescribed acidic conditions.

Retrosynthetic Analysis & Strategy

The synthesis of the flavylium core relies on the disconnection of the C-ring at the C2-C1' and C3-C4 bonds (though the actual bond formation in the Robinson method occurs at C2-C3 and the ether oxygen).

The most robust disconnection splits the molecule into two commercially available aromatic precursors:

-

Component A (Nucleophile): Phloroglucinaldehyde (2,4,6-Trihydroxybenzaldehyde).[1]

-

Component B (Electrophile): 4'-Hydroxyacetophenone.

Logic of the Pathway

The reaction proceeds via an acid-catalyzed aldol condensation between the acetyl group of the acetophenone and the formyl group of the benzaldehyde. The subsequent cyclization involves the phenolic hydroxyl group attacking the resulting enone (chalcone intermediate), followed by dehydration driven by the aromatization energy of the forming pyrylium ring.

Figure 1: Retrosynthetic breakdown of Pelargonidin Chloride into A-ring and B-ring precursors.[1]

Critical Reagents & Equipment

| Reagent/Equipment | Specification | Purpose |

| 2,4,6-Trihydroxybenzaldehyde | >97% Purity, HPLC grade | A-ring precursor.[1] Must be stored under N₂ to prevent oxidation (browning). |

| 4'-Hydroxyacetophenone | >98% Purity | B-ring precursor.[1] |

| Chlorotrimethylsilane (TMSCl) | Reagent Grade (>99%) | Crucial: Generates anhydrous HCl in situ when reacting with MeOH. Safer/more precise than bubbling HCl gas. |

| Methanol (MeOH) | Anhydrous | Solvent and proton source for HCl generation. |

| Ethyl Acetate (EtOAc) | Anhydrous | Co-solvent to modulate polarity and aid precipitation. |

| Diethyl Ether (Et₂O) | ACS Reagent | Anti-solvent for final precipitation of the chloride salt. |

Primary Synthetic Protocol: TMSCl-Mediated Condensation

Safety Note: TMSCl is corrosive and reacts violently with moisture.[1] Perform all steps in a fume hood.

Phase 1: Reaction Setup

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

-

Solvation: Add 2,4,6-Trihydroxybenzaldehyde (1.0 eq, 5.0 mmol, ~770 mg) and 4'-Hydroxyacetophenone (1.2 eq, 6.0 mmol, ~816 mg) to the flask.

-

Solvent Addition: Add a mixture of anhydrous EtOAc and MeOH (2:1 ratio, 15 mL total). Stir until fully dissolved. Note: The slight excess of acetophenone drives the consumption of the more expensive aldehyde.

Phase 2: Acid Generation & Cyclization[1]

-

Activation: Cool the solution to 0°C in an ice bath.

-

Acid Addition: Dropwise, add TMSCl (10.0 eq, 50 mmol, ~6.3 mL) via a glass syringe over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C). Seal the flask and stir for 24–48 hours.

-

Visual Check: The solution will darken significantly, turning deep red/purple as the flavylium salt forms.

-

Phase 3: Isolation & Purification[1]

-

Precipitation: Add cold Diethyl Ether (Et₂O, 50 mL) to the reaction mixture. The pelargonidin chloride should precipitate as a dark red/brown solid.

-

Filtration: Filter the solid using a sintered glass funnel (porosity 4).

-

Washing: Wash the cake extensively with Et₂O (3 x 20 mL) and small amounts of cold EtOAc to remove unreacted acetophenone and siloxane byproducts.

-

Drying: Dry the solid under high vacuum for 4 hours.

-

Yield Expectations: 60–80% crude yield.

-

Phase 4: High-Purity Cleanup (Optional but Recommended)

For drug development applications (>99% purity), crude precipitation is insufficient due to oligomer formation.[1]

-

Method: Preparative HPLC.[5]

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).[1]

-

Mobile Phase A: Water + 1% Formic Acid (or 0.1% HCl).

-

Mobile Phase B: Acetonitrile + 1% Formic Acid.

-

Gradient: 5% B to 40% B over 30 minutes.

-

Detection: 520 nm (Absorption max of Pelargonidin).

Mechanism & Pathway Visualization

The following diagram illustrates the transformation from precursors to the final salt, highlighting the critical role of acid in the equilibrium.

Figure 2: Step-by-step synthetic workflow using the TMSCl-mediated Robinson method.

Analytical Validation & Troubleshooting

Characterization Data

| Technique | Expected Result | Interpretation |

| UV-Vis | Characteristic absorption of the flavylium chromophore.[1] | |

| 1H NMR | Low-field shifts (8.0 - 9.5 ppm) | Protons on the C-ring (H4) and aromatic protons are deshielded by the positive charge.[1] |

| MS (ESI+) | m/z = 271.06 [M]+ | Detects the cation mass (Aglycone without chloride). |

Troubleshooting Matrix

-

Problem: Product is orange/yellow instead of deep red.

-

Cause: pH is too high; the chalcone or pseudobase form is dominant.

-

Fix: Re-acidify with 1M HCl/MeOH. Ensure the final salt is stored in an acidic atmosphere if possible.

-

-

Problem: Low yield/No precipitation.

-

Cause: Solvent too polar (too much MeOH) or water contamination.

-

Fix: Reduce MeOH volume in the next run. Add more Et₂O to force precipitation. Ensure reagents are dry.

-

-

Problem: "Sticky" gum instead of powder.

-

Cause: Polymerization of phloroglucinaldehyde.

-

Fix: Use protected aldehyde (2,4,6-triacetoxybenzaldehyde) followed by deprotection, or ensure strictly anaerobic conditions during the initial mixing.[1]

-

Stability & Storage (Critical)

Anthocyanidins are inherently unstable compared to their glycosylated counterparts (Anthocyanins).

-

Hygroscopicity: Pelargonidin chloride is hygroscopic. Moisture leads to ring-opening (formation of the colorless pseudobase).

-

Storage: Store at -20°C in a desiccator.

-

Solution State: Only stable in solutions with pH < 2. In neutral buffers (pH 7), it degrades to the chalcone and eventually oxidizes within hours.

References

-

Robinson, R., et al. (1924).[1] A synthesis of pelargonidin. Journal of the Chemical Society, Transactions.

-

Al Bittar, S., et al. (2022).[1][6] The Use of Flavylium Salts as Dynamic Inhibitor Moieties for Human Cb5R. Molecules.

-

Yoshida, K., et al. (2009).[1] Chemical and structural studies on anthocyanins with emphasis on their stability. Journal of Agricultural and Food Chemistry.

-

Chakraborty, I., et al. (2021).[1] Natural and Synthetic Flavylium-Based Dyes: The Chemistry Behind the Color. Chemical Reviews.

-

Cayman Chemical. (2023). Pelargonidin (chloride) Product Information & Safety Data.

Sources

- 1. CAS 134-04-3: Pelargonidin chloride | CymitQuimica [cymitquimica.com]

- 2. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]

- 3. Pelargonidin chloride | CAS:134-04-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. isca.in [isca.in]

- 6. The Use of Flavylium Salts as Dynamic Inhibitor Moieties for Human Cb5R [mdpi.com]

Structural Elucidation and Analytical Characterization of Pelargonidin Chloride

Introduction: The Flavylium Challenge

Pelargonidin chloride (3,5,7,4'-tetrahydroxyflavylium chloride) represents a distinct class of anthocyanidins characterized by a single hydroxyl group on the B-ring. Unlike its congeners cyanidin and delphinidin, pelargonidin lacks ortho-dihydroxyl moieties, a structural feature that dictates its specific reactivity, spectral behavior, and stability profile.

For researchers and drug developers, the critical challenge in analyzing pelargonidin chloride lies in its chromophoric instability . The molecule exists in a dynamic equilibrium heavily influenced by pH. In acidic environments (pH < 2), it exists as the stable, red flavylium cation. As pH rises, it undergoes hydration to a colorless carbinol pseudobase and subsequent ring opening to a yellow chalcone.

Core Directive: This guide prioritizes the flavylium cation form , as this is the bioactive and analytical standard. All protocols described herein presume the strict control of acidity to prevent degradation during analysis.

Chemical Architecture & Stability Dynamics

The structural integrity of pelargonidin chloride is governed by the flavylium core. Understanding the pH-dependent transformation is prerequisite to successful extraction and analysis.

The pH-Dependent Equilibrium

The following diagram illustrates the structural fate of pelargonidin chloride. If your HPLC mobile phase lacks sufficient acid, the molecule will transition to the colorless carbinol form, leading to false negatives in UV-Vis detection.

Figure 1: The structural equilibrium of pelargonidin. Analytical protocols must maintain the Flavylium state (Red node) using acidified solvents.

Structural Elucidation: The Multi-Modal Approach

To rigorously confirm the identity of pelargonidin chloride and distinguish it from other anthocyanidins (e.g., cyanidin), a multi-modal approach combining UV-Vis shift reagents, Mass Spectrometry, and NMR is required.

UV-Vis Spectroscopy & Shift Reagents

While the

-

The Aluminum Chloride (

) Test:- forms stable complexes with ortho-dihydroxyl groups, causing a bathochromic shift (red shift) of 30–50 nm.

-

Pelargonidin Logic: Pelargonidin has only a single 4'-OH on the B-ring. It lacks the ortho-dihydroxyl system found in Cyanidin (3',4'-OH) or Delphinidin (3',4',5'-OH).

-

Result: Addition of

to Pelargonidin Chloride results in no significant spectral shift . This is a definitive negative control test.

Mass Spectrometry (MS/MS)

ESI-MS in positive mode is the standard for molecular weight confirmation.

-

Parent Ion: In the chloride salt form (

), the salt dissociates in the MS source. You will observe the cation -

Fragmentation Pattern (MS2):

-

271

-

271

-

Retro-Diels-Alder (RDA): High-energy collision can cleave the C-ring, producing fragments diagnostic of the A and B rings (e.g.,

121 for the B-ring fragment derived from the 4'-hydroxyphenyl moiety).

-

271

Nuclear Magnetic Resonance (NMR)

NMR provides the ultimate structural proof.[4] The spectra must be acquired in acidified deuterated methanol (

Table 1: Diagnostic 1H NMR Shifts for Pelargonidin Chloride (500 MHz, acidified

| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |

| 4 | C-Ring | 8.50 – 9.00 | Singlet (s) | - | Deshielded by positive charge on O1. |

| 2', 6' | B-Ring | 8.40 – 8.60 | Doublet (d) | 8.5 - 9.0 | AA'BB' system (symmetric B-ring). |

| 3', 5' | B-Ring | 6.90 – 7.10 | Doublet (d) | 8.5 - 9.0 | Ortho-coupling to 2',6'. |

| 8 | A-Ring | 6.80 – 6.90 | Doublet (d) | 2.0 | Meta-coupling to H-6. |

| 6 | A-Ring | 6.60 – 6.70 | Doublet (d) | 2.0 | Upfield due to electron donation from 5,7-OH. |

Note: The AA'BB' coupling pattern of the B-ring protons (2',6' and 3',5') is the "fingerprint" that distinguishes Pelargonidin from the ABX system of Cyanidin.

Analytical Methodologies: Validated Protocols

Sample Preparation (Critical Step)

Standard extraction protocols using pure water or ethanol often fail due to pH shifts.

-

Extraction Solvent: Methanol : Water : Formic Acid (80:19:1 v/v/v).

-

Hydrolysis (if measuring aglycone from plant tissue): Reflux with 2M HCl in Methanol for 60 minutes at 90°C. Caution: Excessive boiling can degrade the aglycone.

HPLC-DAD Quantification Protocol

This method separates pelargonidin from its glycosides (e.g., callistephin) and other anthocyanidins.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

-

Temperature: 35°C (Higher temps degrade the analyte).

-

Mobile Phase A: Water + 5% Formic Acid (pH must be < 2.0).

-

Mobile Phase B: Acetonitrile (100%).

-

Gradient:

-

0 min: 5% B

-

20 min: 25% B

-

25 min: 100% B (Wash)

-

30 min: 5% B (Re-equilibration)

-

-

Detection: 520 nm (Quantification), 280 nm (Impurities).

Analytical Workflow Diagram

Figure 2: Step-by-step workflow for the extraction, purification, and identification of Pelargonidin Chloride.

Biological Context & Drug Development

In a therapeutic context, pelargonidin chloride is investigated for its high antioxidant capacity and ability to cross the blood-brain barrier (BBB).

-

Bioavailability: Like most anthocyanidins, pelargonidin has low systemic bioavailability (< 1%). However, its metabolites (glucuronides/sulfates) are bioactive.

-

Mechanism of Action: It acts as a scavenger of superoxide anions and peroxynitrite. Recent studies suggest potential in reducing neuroinflammation by inhibiting the NF-

B pathway. -

Formulation Note: For oral drug delivery, the chloride salt must be encapsulated (e.g., liposomes or cyclodextrins) to protect the flavylium core from the neutral pH of the small intestine, which would otherwise trigger the degradation pathway shown in Figure 1.

References

-

PubChem. (2025).[5] Pelargonidin | C15H11O5+ | CID 440832. National Library of Medicine. Retrieved from [Link]

-

Chamani, E., et al. (2025). Structural characterization of cyanidin and pelargonidin anthocyanins using HPLC-ESI-MS/MS. ResearchGate. Retrieved from [Link]

-

Kotíková, Z., et al. (2017). Validation of a UHPLC-ESI-MS/MS method for anthocyanidin quantification in potato tubers. Czech Journal of Food Sciences. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. academicjournals.org [academicjournals.org]

- 5. Pelargonidin | C15H11O5+ | CID 440832 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Fundamental Chemical Properties of Pelargonidin Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonidin chloride is a naturally occurring anthocyanidin, a subclass of flavonoids, responsible for the vibrant orange and red pigmentation in a wide array of flowers and fruits, including strawberries, raspberries, and pomegranates.[1][2] Beyond its role as a natural colorant, pelargonidin chloride is the subject of extensive scientific investigation due to its potent antioxidant, anti-inflammatory, and potential neuroprotective properties.[3][4] This guide provides an in-depth exploration of the core chemical properties of pelargonidin chloride, offering a technical foundation for professionals in research and development. We will delve into its structural characteristics, physicochemical properties, spectral profile, and antioxidant mechanisms, supplemented with practical experimental protocols.

Chemical Identity and Structure

Pelargonidin chloride's chemical identity is rooted in its flavylium ion core, a 2-phenylchromenylium cation. This foundational structure is adorned with hydroxyl groups at the 3, 5, 7, and 4' positions, which are critical to its chemical reactivity and biological activity.

Key Identifiers:

The positive charge on the oxygen atom in the C-ring is a defining feature of the flavylium cation, which exists in equilibrium with other structural forms depending on the pH of the solution.

Caption: Chemical structure and key identifiers of pelargonidin chloride.

Physicochemical Properties

The physical and chemical behaviors of pelargonidin chloride are crucial for its handling, formulation, and application in experimental settings.

Appearance and Solubility

Pelargonidin chloride is typically supplied as a red to dark red crystalline solid or powder.[3][5] Its solubility is a critical factor for the preparation of stock solutions and experimental media. While it is miscible in water, its solubility in organic solvents is also well-documented.[6][10]

| Solvent | Solubility | Notes |

| DMSO | ~50 mg/mL (163.03 mM)[11] | Sonication or gentle heating may be required.[8][11] Use freshly opened DMSO as it is hygroscopic.[11] |

| Ethanol | ~1 mg/mL[5] | |

| Dimethylformamide (DMF) | ~1 mg/mL[5] | |

| Water | Miscible[10] | Solubility is pH-dependent. |

Stability and Storage

The stability of pelargonidin chloride is highly influenced by pH, temperature, and light.

-

pH-Dependent Stability: Like other anthocyanidins, pelargonidin chloride's structure and color are pH-dependent.[6] In strongly acidic conditions (pH < 3), the red flavylium cation is the predominant and most stable form.[6][12] As the pH increases into the neutral range, it can undergo hydration and proton transfer reactions, leading to the formation of colorless carbinol pseudobases and chalcones, resulting in color loss.[6][12] At alkaline pH, further deprotonation can lead to bluish quinonoidal bases.[6]

-

Thermal Stability: Pelargonidin chloride is susceptible to degradation at elevated temperatures. Studies on its glycoside, pelargonidin-3-glucoside, showed significant color fading after heating at 90°C for just 30 minutes at pH 3.[13]

-

Storage Recommendations: For long-term stability, pelargonidin chloride powder should be stored at -20°C, protected from light.[5][8] Stock solutions in solvents like DMSO can be stored at -80°C for up to a year.[8] It is advisable to purge stock solutions with an inert gas like argon or nitrogen to prevent oxidation.[5]

Spectral Properties

The spectral characteristics of pelargonidin chloride are fundamental for its quantification and qualitative analysis.

UV-Visible Spectroscopy

Pelargonidin chloride exhibits characteristic absorption maxima in both the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These peaks are due to the conjugated π-system of the benzopyrylium core.

| Region | Wavelength (λmax) |

| UV | ~269 nm[5] |

| Visible I | ~426 nm[5] |

| Visible II | ~524 nm[5] |

The strong absorption in the visible range (around 524 nm) is responsible for its characteristic red-orange color. The exact position of this peak can be influenced by the solvent and pH.

Antioxidant Activity and Mechanism of Action

A primary focus of research on pelargonidin chloride is its potent antioxidant activity.[1][11] It can neutralize harmful reactive oxygen species (ROS) and protect biological systems from oxidative damage.[4]

Mechanisms of Action:

-

Direct Radical Scavenging: The phenolic hydroxyl groups on the A and B rings of the pelargonidin structure can donate a hydrogen atom to free radicals, thereby neutralizing them.[4][11][14] This is a primary mechanism for its antioxidant effect.

-

Upregulation of Endogenous Antioxidant Enzymes: Pelargonidin chloride can enhance the body's own antioxidant defenses. It has been shown to increase the expression of enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11] This is often mediated through the activation of the Keap1/Nrf2 signaling pathway, a key regulator of cellular responses to oxidative stress.[4][8]

Caption: Dual antioxidant mechanism of pelargonidin chloride.

Experimental Protocols

The following protocols provide a framework for the preparation and analysis of pelargonidin chloride in a laboratory setting.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Rationale: DMSO is an excellent solvent for creating concentrated stock solutions of pelargonidin chloride for use in cell culture and other in vitro assays.[8][11]

Materials:

-

Pelargonidin chloride (FW: 306.7 g/mol )

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

Procedure:

-

Calculation: To prepare a 10 mM solution, calculate the required mass. For 1 mL of solution:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 306.7 g/mol * (1000 mg / 1 g) = 3.067 mg

-

-

Weighing: Carefully weigh out approximately 3.07 mg of pelargonidin chloride powder and place it in a sterile microcentrifuge tube or vial.

-

Dissolution: Add 1 mL of high-quality DMSO to the vial.[11]

-

Mixing: Cap the vial tightly and vortex thoroughly. If needed, sonicate briefly in a water bath to ensure complete dissolution.[8][11]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Purge with an inert gas if possible, and store at -80°C.[8]

Protocol: UV-Visible Spectral Analysis

Rationale: This protocol allows for the confirmation of the identity and purity of pelargonidin chloride by verifying its characteristic absorption maxima.

Materials:

-

Pelargonidin chloride stock solution (e.g., in ethanol or acidified methanol)

-

Appropriate solvent for dilution (e.g., ethanol)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of pelargonidin chloride in the chosen solvent. The final concentration should yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU). A concentration in the low micromolar range is often suitable.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-700 nm).

-

Sample Measurement: Replace the blank cuvette with the cuvette containing the pelargonidin chloride solution.

-

Scan: Perform a wavelength scan from 200 to 700 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The spectrum should show characteristic peaks around 269 nm and 524 nm, confirming the presence of pelargonidin.[5]

Safety and Handling

While comprehensive safety data is limited, pelargonidin chloride should be handled with care in a laboratory setting.[5]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side shields, gloves, and a lab coat.[9][10]

-

Handling: Avoid creating dust when handling the solid form.[10][15] Use a chemical fume hood or ensure adequate ventilation.[15] Avoid contact with skin, eyes, and clothing.[5][10] Wash hands thoroughly after handling.[5]

-

Fire Safety: The compound is combustible.[9] Use appropriate extinguishing media such as water spray, foam, or dry chemical powder.[9]

-

Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10][15]

Conclusion

Pelargonidin chloride is a multifaceted flavonoid with well-defined chemical properties that are central to its biological functions. Its distinct structure, characterized by the flavylium cation, dictates its solubility, stability, and vibrant color, which are all highly sensitive to environmental pH. The potent antioxidant activity of pelargonidin chloride, operating through both direct radical scavenging and the modulation of cellular defense pathways, positions it as a compound of significant interest in the fields of nutraceuticals, functional foods, and drug development. A thorough understanding of these fundamental chemical properties is paramount for any scientist seeking to harness its potential in research and therapeutic applications.

References

-

Natural Micron Pharm Tech. (n.d.). Pelargonidin Chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Temperature dependence of the visible absorption of the pelargonidin chloride containing PLA-composite IIa measured on heating. Retrieved from [Link]

-

Wikipedia. (n.d.). Pelargonidin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pelargonidin. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (2022, December 22). Computational, Investigational Explorations on Structural, Electro-Optic Behavior of Pelargonidin Organic Colorant for TiO2 Based DSSCs. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pelargonidin chloride. Retrieved from [Link]

-

PubMed Central. (n.d.). Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects. Retrieved from [Link]

-

PubMed. (2017, September 28). Optimization of a new method for extraction of cyanidin chloride and pelargonidin chloride anthocyanins with magnetic solid phase extraction and determination in fruit samples by HPLC with central composite design. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant activity of delphinidin and pelargonidin: Theory and practice. Retrieved from [Link]

-

Taylor & Francis Online. (2021, February 22). Full article: Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Retrieved from [Link]

-

Vikipedi. (n.d.). Flavonoid. Retrieved from [Link]

-

PubMed. (2023, March 1). Thermal stability comparison between 10-catechyl-pyranoanthocyanins and anthocyanins derived from pelargonidin, cyanidin, and malvidin. Retrieved from [Link]

Sources

- 1. Pelargonidin Chloride - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. Pelargonidin - Wikipedia [en.wikipedia.org]

- 3. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]

- 4. Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. CAS 134-04-3: Pelargonidin chloride | CymitQuimica [cymitquimica.com]

- 7. extrasynthese.com [extrasynthese.com]

- 8. Pelargonidin chloride | Nrf2 | NO Synthase | ROS | TargetMol [targetmol.com]

- 9. carlroth.com [carlroth.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Thermal stability comparison between 10-catechyl-pyranoanthocyanins and anthocyanins derived from pelargonidin, cyanidin, and malvidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemicalbook.com [chemicalbook.com]

Technical Guide: Mechanism of Action of Pelargonidin Chloride as an Antioxidant

Executive Summary

Pelargonidin chloride (PC), the chloride salt form of the anthocyanidin pelargonidin, represents a high-value target in oxidative stress research due to its dual-phase mechanism of action. Unlike simple radical scavengers, PC functions as a bimodal antioxidant :

-

Direct Chemical Scavenging: It neutralizes reactive oxygen species (ROS) through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, primarily utilizing hydroxyl groups at the C3 and C4' positions.

-

Genomic Modulation: It acts as a potent activator of the Nrf2/Keap1 signaling axis , not only by facilitating Nrf2 dissociation but also through a sophisticated epigenetic mechanism involving the demethylation of the Nrf2 promoter region.

This guide dissects these mechanisms, providing the chemical rationale, signaling pathways, and validated experimental protocols required to assess PC's efficacy in therapeutic applications.

Chemical Architecture & Stability

To understand the reactivity of pelargonidin chloride, one must analyze its structural pharmacophore.

-

Chemical Formula: C₁₅H₁₁O₅·Cl

-

Molecular Weight: 306.70 g/mol [1]

-

Core Structure: Flavylium cation backbone with hydroxyl substitutions.

-

The Chloride Counterion: The chloride ion stabilizes the flavylium cation, significantly enhancing solubility in polar solvents (ethanol, DMSO) compared to the neutral base, making it the preferred form for in vitro and in vivo administration.

Structure-Activity Relationship (SAR)

The antioxidant potency of PC is dictated by the B-ring hydroxylation pattern.

-

Active Sites: The phenolic hydroxyl groups at C-3 (C-ring) and C-4' (B-ring) are the primary donors for hydrogen atoms.

-

Potency Comparison: While delphinidin (three B-ring -OH groups) exhibits higher theoretical scavenging capacity, pelargonidin (one B-ring -OH) demonstrates superior bioavailability and specific affinity for the Nrf2 promoter, suggesting its biological efficacy transcends simple stoichiometry.

Mechanism I: Direct Radical Scavenging

In cell-free systems, PC acts as a primary antioxidant. The scavenging mechanism is pH-dependent, shifting between Hydrogen Atom Transfer (HAT) in neutral environments and Sequential Proton Loss Electron Transfer (SPLET) in alkaline media.

Quantitative Efficacy Profile

The following table summarizes PC's scavenging potency against major radical species.

| Target Radical / Assay | IC₅₀ / Efficacy Metric | Mechanism Note |

| Superoxide (O₂•⁻) | ~130 µg/mL | Inhibits xanthine oxidase-mediated generation. |

| Lipid Peroxidation | 85 µM | Prevents chain propagation in brain homogenates. |

| DPPH Radical | High Affinity | Rapid kinetics via HAT mechanism at C4'-OH. |

| Peroxynitrite (ONOO⁻) | Significant Reduction | Prevents tyrosine nitration. |

Analytic Insight: While PC's IC₅₀ values are higher than multi-hydroxylated anthocyanins (e.g., delphinidin), its lipophilicity allows for better interaction with lipid bilayers, effectively inhibiting membrane lipid peroxidation.

Mechanism II: The Nrf2/Keap1 Signaling Axis[2]

The therapeutic superiority of pelargonidin chloride lies in its ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway.[2] This is not merely a passive interaction but involves specific epigenetic remodeling.

The Signaling Cascade

-

Keap1 Sensing: Under basal conditions, Nrf2 is sequestered by Keap1 and targeted for ubiquitination. PC modifies cysteine residues on Keap1 (sensor thiols), inducing a conformational change.

-

Nrf2 Liberation: This prevents Nrf2 ubiquitination, allowing it to accumulate and translocate to the nucleus.

-

Epigenetic Demethylation (Critical Insight): Recent evidence indicates PC inhibits DNA Methyltransferases (DNMTs) and Histone Deacetylases (HDACs) . This reduces methylation at the CpG islands of the Nrf2 promoter, permanently enhancing Nrf2 gene transcription.

-

ARE Activation: Nuclear Nrf2 binds to the Antioxidant Response Element (ARE) sequences.[3]

-

Enzyme Upregulation: This drives the expression of Phase II detox enzymes:

Visualization: The Nrf2 Activation Pathway

The following diagram illustrates the multi-stage activation of the antioxidant defense system by PC.

Figure 1: Molecular mechanism of Pelargonidin Chloride involving Keap1 dissociation and epigenetic promoter demethylation.[4]

Experimental Validation Protocols

To rigorously validate the antioxidant mechanism of PC in your specific model, utilize the following self-validating workflows.

Protocol A: Intracellular ROS Quantification (DCFH-DA Assay)

This protocol validates the functional outcome of PC treatment: the reduction of oxidative stress.

Reagents:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Pelargonidin Chloride (dissolved in DMSO, stock 10-100 mM)

-

Oxidative Inducer (e.g., H₂O₂ or Citrinin)

Workflow:

-

Seeding: Seed HepG2 or relevant cells at

cells/well in 6-well plates. -

Pre-treatment: Treat cells with PC (10–100 µM) for 2–4 hours .

-

Control: Vehicle (DMSO < 0.1%).

-

-

Induction: Add Oxidative Inducer (e.g., 100 µM Citrinin) and incubate for 24 hours.

-

Staining: Wash cells with PBS. Add 10 µM DCFH-DA in serum-free medium. Incubate for 30 min at 37°C in the dark.

-

Quantification:

-

Fluorescence Microscopy: Visualize green fluorescence (Excitation 485 nm / Emission 535 nm).

-

Flow Cytometry: Harvest cells and measure mean fluorescence intensity (MFI).

-

-

Validation: A >30% reduction in MFI compared to the Inducer-only group confirms antioxidant efficacy.

Protocol B: Nuclear Translocation of Nrf2

This protocol validates the mechanistic activation of the signaling pathway.

Workflow:

-

Treatment: Treat cells with PC (50 µM) for timepoints: 0, 3, 6, 12 hours.

-

Fractionation: Use a Nuclear/Cytosol Fractionation Kit to separate lysates.

-

Critical Step: Ensure no cross-contamination (verify with Lamin B1 for nucleus and GAPDH for cytosol).

-

-

Western Blotting:

-

Load 20-30 µg protein/lane.

-

Primary Antibody: Anti-Nrf2 (1:1000).

-

-

Analysis: Calculate the Nuclear/Cytosolic ratio. An increase in this ratio over time confirms translocation.

Visualization: Experimental Workflow

The following diagram outlines the logical flow for a comprehensive validation study.

Figure 2: Comprehensive experimental workflow for validating the antioxidant efficacy of Pelargonidin Chloride.

References

-

Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells. Source: Frontiers in Pharmacology.[3] URL:[Link]

-

Pelargonidin reduces the TPA induced transformation of mouse epidermal cells – potential involvement of Nrf2 promoter demethylation. Source: Toxicology and Applied Pharmacology (via PubMed). URL:[Link]

-

Antioxidant activity of delphinidin and pelargonidin: Theory and practice. Source: Journal of Food Biochemistry (via PubMed). URL:[Link]

-

Pelargonidin exhibits restoring effects against amyloid β-induced deficits in the hippocampus. Source:[5] Iranian Journal of Basic Medical Sciences (via PMC). URL:[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pelargonidin reduces the TPA induced transformation of mouse epidermal cells –potential involvement of Nrf2 promoter demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells [frontiersin.org]

- 5. Pelargonidin exhibits restoring effects against amyloid β-induced deficits in the hippocampus of male rats - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Natural Sources, Extraction, and Isolation of Pelargonidin Chloride

Topic: Natural Sources and Extraction of Pelargonidin Chloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Pelargonidin chloride (3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromenylium chloride) is the stable chloride salt of the anthocyanidin aglycone pelargonidin .[1][2] Unlike its glycosylated precursors found ubiquitously in flora, the aglycone form exhibits distinct pharmacokinetic properties and higher lipophilicity, making it a critical target for pharmaceutical applications involving antioxidant therapies and anti-inflammatory drug development.

This guide provides a rigorous, field-validated framework for identifying high-yield natural sources and executing the isolation of high-purity pelargonidin chloride. It distinguishes between the extraction of native glycosides and the requisite acid-mediated hydrolysis to yield the chloride salt.

Chemical Profile & Stability Mechanics[1]

The Flavylium Cation & Chloride Salt Formation

In nature, pelargonidin exists primarily as glycosides (e.g., pelargonidin-3-O-glucoside or callistephin).[1] The "chloride" designation refers specifically to the synthetic or semi-synthetic salt form generated during acid hydrolysis using Hydrochloric Acid (HCl).

-

Aglycone: Pelargonidin (

)[1] -

Chloride Salt: Pelargonidin Chloride (

)[1] -

Mechanism: HCl provides the chloride counter-ion (

) that stabilizes the electron-deficient oxygen in the C-ring, maintaining the flavylium cation structure in a solid state.

pH-Dependent Structural Transformation

The stability of pelargonidin is governed by pH.[1] The red flavylium cation—the target bioactive form—is stable only at pH < 3.0.[3]

Figure 1: pH-dependent structural transformation of Pelargonidin.[1] The extraction protocol must maintain pH < 2.0 to preserve the Flavylium cation.

Natural Sources & Quantitative Profiling[4]

While Pelargonium species (Geraniums) are the namesake source, agricultural crops often provide higher biomass availability for extraction.[1]

Table 1: Comparative Yield of Pelargonidin Glycosides in Natural Sources

| Source Material | Primary Glycoside | Approx.[1] Content (mg/100g FW) | Extraction Note |

| Strawberry (Fragaria x ananassa) | Pelargonidin-3-glucoside | 20 – 60 | High water content requires freeze-drying pre-treatment.[1] |

| Red Radish (Raphanus sativus) | Acylated Pelargonidin derivatives | 100 – 150 | Complex acylation requires longer hydrolysis times.[1] |

| Red Geranium (Pelargonium spp.)[1] | Pelargonidin-3,5-diglucoside | 300 – 500 (Petals) | High pigment density but lower biomass availability.[1] |

| Pomegranate (Punica granatum) | Pelargonidin-3-glucoside | 10 – 20 | Presence of tannins may complicate purification.[1] |

Data aggregated from USDA Database and chromatographic studies [1, 2].

Technical Workflow: Extraction & Isolation

This protocol is designed to isolate Pelargonidin Chloride (aglycone) from Fragaria x ananassa (Strawberry).[1] The process involves extraction of the glycoside followed by acid hydrolysis to cleave the sugar moiety and form the salt.

Workflow Logic

Figure 2: Step-by-step isolation workflow from raw biomass to purified chloride salt.[1]

Detailed Protocol

Phase 1: Pre-treatment & Extraction

Objective: Maximize yield of glycosides while inhibiting polyphenol oxidase (PPO) activity.[1]

-

Lyophilization: Freeze-dry fresh strawberries to <5% moisture. Grind to a fine powder (mesh size 40-60). Reasoning: Water promotes enzymatic degradation; fine powder increases surface area for solvent penetration.

-

Solvent System: Prepare Acidified Methanol (MeOH:HCl, 99:1 v/v).

-

Why HCl? The 1% HCl ensures the anthocyanins remain in the stable flavylium form (red) and denatures degrading enzymes.

-

-

Extraction: Mix powder with solvent (1:20 w/v ratio). Sonicate for 20 minutes at < 30°C. Centrifuge at 4000 rpm for 15 min. Collect supernatant. Repeat twice.

Phase 2: Acid Hydrolysis (The Critical Step)

Objective: Convert Pelargonidin-3-glucoside to Pelargonidin Chloride (Aglycone).[1]

-

Concentration: Evaporate methanol from the combined supernatant using a rotary evaporator at 35°C (Vacuum: 100 mbar) until a viscous aqueous residue remains.

-

Hydrolysis Reaction: Add 2N HCl to the residue (1:1 v/v).

-

Thermal Treatment: Heat the mixture to 90°C for 60 minutes in a sealed reflux system.

-

Control Point: Do not exceed 100°C or 90 minutes, as the aglycone ring can undergo thermal degradation (fission) into phenolic acids [3].

-

-

Quenching: Immediately cool the reaction vessel in an ice bath to 4°C to stop hydrolysis.

Phase 3: Purification (SPE & HPLC)

Objective: Remove sugars, residual acids, and non-anthocyanin phenolics.[1]

-

Solid Phase Extraction (SPE):

-

Final Isolation: Evaporate the eluate to dryness. The resulting deep red powder is crude Pelargonidin Chloride.

-

Recrystallization (Optional for >98% purity): Dissolve in minimal acidified ethanol and precipitate with excess diethyl ether at -20°C.

Analytical Validation

To confirm the identity and purity of the extracted Pelargonidin Chloride, the following parameters must be met.

Table 2: Analytical Standards for Pelargonidin Chloride

| Method | Parameter | Acceptance Criteria | Reference |

| UV-Vis | 520 nm ± 2 nm | [4] | |

| HPLC-DAD | Retention Time | Matches standard (approx. 10-12 min on C18) | [5] |

| MS (ESI+) | Molecular Ion ( | m/z 271.06 (Aglycone cation) | [6] |

| Visual | Color (pH 1.[1]0) | Intense Orange-Red | - |

Self-Validating Check: Dissolve a small aliquot of the final product in water. Adjust pH to 8.0. If the solution turns blue/purple rapidly and then fades to yellow/colorless over time, the anthocyanidin structure is intact. If it remains brown/colorless immediately, degradation occurred during hydrolysis.[1]

References

-

USDA Database for the Flavonoid Content of Selected Foods. Release 3.[1][4]1. U.S. Department of Agriculture, Agricultural Research Service.[1] Link

-

Da Silva, F. L., et al. (2007).[1] Anthocyanin pigments in strawberry. LWT - Food Science and Technology.[1] Link[1]

-

Fossen, T., & Andersen, Ø.[1] M. (2006).[1][5][6][7] Flavonoids: Chemistry, Biochemistry and Applications. CRC Press.[1] Link

-

Giusti, M. M., & Wrolstad, R. E. (2001).[1] Characterization and Measurement of Anthocyanins by UV-Visible Spectroscopy. Current Protocols in Food Analytical Chemistry. Link

-

Zhang, Y., et al. (2018).[1] An effective method for preparation of high-purity pelargonidin-3-O-glucoside from strawberry.[1][8] Journal of Chromatography B. Link

-

CymitQuimica. Pelargonidin chloride Product Data Sheet (CAS 134-04-3).[1] Link

Sources

- 1. Pelargonidin - Wikipedia [en.wikipedia.org]

- 2. CAS 134-04-3: Pelargonidin chloride | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 7. researchgate.net [researchgate.net]

- 8. An effective method for preparation of high-purity pelargonidin-3-O-glucoside from strawberry and its protective effect on cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pelargonidin Chloride Degradation Products and Pathways

Executive Summary

This technical guide delineates the stability profile, degradation mechanisms, and analytical characterization of Pelargonidin Chloride (CAS: 134-04-3). Intended for drug development professionals and senior researchers, this document moves beyond basic stability data to explore the mechanistic causality of degradation—specifically the susceptibility of the C-ring to nucleophilic attack and oxidative scission. We provide self-validating protocols for quantifying degradation kinetics and identifying the primary breakdown products: 4-hydroxybenzoic acid and phloroglucinol aldehyde .

Chemical Architecture & pH Dynamics

The stability of pelargonidin chloride is governed by a pH-dependent equilibrium that dictates its susceptibility to degradation. Unlike stable synthetic dyes, pelargonidin exists as a dynamic system of four major structural forms. Understanding this equilibrium is the prerequisite for any stability study.

The Flavylium-Chalcone Equilibrium

At pH < 3, pelargonidin exists primarily as the stable, red flavylium cation . As pH rises, a hydration reaction occurs at the C2 position, yielding the colorless carbinol pseudobase (hemiketal). This pseudobase is the "gateway" to degradation; it undergoes ring opening to form the chalcone , which is highly susceptible to oxidative cleavage.

Key Insight: Drug formulations must maintain pH < 3.0 to lock the molecule in the flavylium state. Formulations at pH 4-6 will rapidly degrade because the equilibrium shifts toward the unstable chalcone.

Pathway Visualization

The following diagram illustrates the structural transformation pathways.

Caption: pH-dependent structural transformation of pelargonidin. The transition to Chalcone is the precursor to irreversible degradation.

Degradation Pathways & Products

The primary degradation mechanism for pelargonidin chloride is thermal and oxidative scission of the C-ring . This process is irreversible and results in the loss of bioactivity and color.

The C-Ring Fission Mechanism

When the equilibrium shifts to the chalcone form, the central heterocycle (C-ring) is cleaved. This scission typically occurs between positions C2 and C3 or C3 and C4, driven by temperature and the presence of oxygen.

Primary Degradation Products:

-

4-Hydroxybenzoic Acid (4-HBA): Derived from the B-ring. This is the diagnostic marker for pelargonidin degradation. (Note: Cyanidin yields protocatechuic acid; Pelargonidin yields 4-HBA).

-

Phloroglucinol Aldehyde (2,4,6-trihydroxybenzaldehyde): Derived from the A-ring. This compound is unstable and may further degrade to phloroglucinol.

Degradation Pathway Diagram

Caption: Thermal and oxidative degradation pathway leading to C-ring fission and formation of phenolic acids.

Quantitative Stability Data

The following table summarizes kinetic parameters for pelargonidin degradation under accelerated conditions.

| Parameter | Condition | Half-life (t1/2) | Kinetic Order |

| pH Influence | pH 1.0, 25°C | > 100 days | First-order |

| pH 3.5, 25°C | ~ 20 days | First-order | |

| pH 5.0, 25°C | < 2 days | First-order | |

| Temperature | pH 3.0, 80°C | ~ 4 hours | First-order |

| Light Exposure | pH 3.0, UV-B | ~ 12 hours | Zero/First-order |

Analytical Methodologies

To validate stability, one must detect both the parent molecule and the specific breakdown products.

HPLC-MS/MS Protocol

This protocol is designed to separate the polar degradation products (4-HBA) from the intact anthocyanidin.

-

Instrument: UHPLC coupled with Q-TOF or Triple Quadrupole MS.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidification is crucial to stabilize the flavylium form during analysis).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 40% B over 15 min; wash at 95% B.

Target Ions (ESI Positive/Negative):

| Compound | ESI Mode | Precursor Ion (m/z) | Product Ions (m/z) |

|---|---|---|---|

| Pelargonidin | Positive (+) | 271.06 [M]+ | 271 -> 149 (A-ring), 121 (B-ring) |

| 4-Hydroxybenzoic Acid | Negative (-) | 137.02 [M-H]- | 137 -> 93 [M-H-CO2]- |

| Phloroglucinol Aldehyde | Negative (-) | 153.02 [M-H]- | 153 -> 125 [M-H-CO]- |

Causality in Method Design

-

Why Acidic Mobile Phase? Without formic acid, pelargonidin will shift to the quinoidal base or pseudobase on the column, causing peak tailing and retention time shifts.

-

Why Negative Mode for Products? The degradation products are phenolic acids and aldehydes, which ionize far more efficiently in negative mode (deprotonation) than positive mode.

Experimental Protocols: Accelerated Stability Testing

This self-validating protocol allows researchers to determine the shelf-life and degradation kinetics of pelargonidin formulations.

Protocol: Thermal Degradation Kinetics

Objective: Determine the reaction rate constant (

-

Preparation:

-

Prepare a 100 µM stock solution of Pelargonidin Chloride in Citrate-Phosphate buffer at three distinct pH levels (e.g., 2.5, 3.5, 4.5).

-

Validation Step: Measure initial absorbance at 520 nm. It must be within the linear range (0.2 - 0.8 AU).

-

-

Incubation:

-

Aliquot samples into amber glass vials (to exclude light interference).

-

Incubate at three temperatures: 60°C, 70°C, and 80°C (Accelerated conditions).

-

-

Sampling:

-

Withdraw aliquots at t = 0, 15, 30, 60, 90, 120 minutes.

-

Immediately cool on ice to quench the reaction.

-

-

Analysis:

-

Data Interpretation:

-

If the plot is linear (

), the degradation follows First-Order Kinetics . -

Use the Arrhenius equation (

) to predict stability at room temperature (25°C).

-

References

-

Degradation Kinetics of Anthocyanins: Cemeroglu, B., Velioglu, S., & Isik, S. (1994).[2] Degradation kinetics of anthocyanins in sour cherry juice and concentrate. Journal of Food Science. Link

-

Pelargonidin Stability & pH: Castañeda-Ovando, A., et al. (2009). Chemical studies of anthocyanins: A review. Food Chemistry. Link

-

Thermal Degradation Mechanism: Patras, A., et al. (2010). Effect of thermal processing on anthocyanin stability in foods; mechanisms and kinetics of degradation. Trends in Food Science & Technology. Link

-

Identification of Breakdown Products: Sadilova, E., Carle, R., & Stintzing, F. C. (2007). Thermal degradation of anthocyanins and its impact on color and antioxidant capacity.[3] Molecular Nutrition & Food Research. Link

-

HPLC-MS/MS Characterization: Longo, L., & Vasapollo, G. (2006). Determination of anthocyanins in Ruscus aculeatus L. berries. Journal of Agricultural and Food Chemistry. Link

Sources

Spectroscopic Characterization of Pelargonidin Chloride: A Comprehensive Guide to UV-Vis and NMR Elucidation

Executive Summary

Pelargonidin chloride (3,5,7,4'-tetrahydroxyflavylium chloride) represents a distinct class of anthocyanidins characterized by a unique B-ring substitution pattern that dictates its spectroscopic behavior.[1] Unlike its counterparts cyanidin and delphinidin, pelargonidin lacks ortho-dihydroxyl groups, a structural feature that serves as a primary checkpoint in spectroscopic identification. This guide provides a rigorous technical framework for the structural validation of pelargonidin chloride, synthesizing UV-Vis spectral shifts with high-resolution NMR diagnostics.[1] It is designed for researchers requiring definitive structural proof during isolation, synthesis, or quality control workflows.

Part 1: Chemical Architecture & Stability Mechanics[1]

The spectroscopic analysis of pelargonidin chloride is inseparable from its solution chemistry. The molecule exists in a pH-dependent equilibrium.[1] In acidic environments (pH < 2), it stabilizes as the flavylium cation (red), which is the only form suitable for reliable NMR and UV-Vis characterization.[1]

The Stability-Spectroscopy Nexus

Attempting analysis in neutral solvents (e.g., pure DMSO or Methanol) results in nucleophilic attack by water at the C-2 position, forming the colorless hemiketal (pseudobase) and eventually the open-chain chalcone.[1] This destroys the conjugation required for the characteristic

Protocol Rule #1: All spectroscopic solvents must be acidified.[1]

-

UV-Vis: Methanol + 0.01% - 0.1% HCl.[1]

-

NMR: DMSO-

+ 10% TFA-

Figure 1: The pH-dependent structural transformation of Pelargonidin.[1] Analysis must target the Flavylium cation.

Part 2: UV-Vis Spectroscopy (The Chromophore)[1]

UV-Vis spectroscopy serves two roles: establishing the conjugated system and ruling out B-ring hydroxylation patterns via the Bathochromic Shift Assay.[1]

Primary Absorption Profile

The flavylium chromophore exhibits two major bands:

-

Band I (Visible):

~520–530 nm (Transition dipole along the long axis).[1] -

Band II (UV):

~270–280 nm.[1]

The Diagnostic (The Negative Test)

This is the critical differentiator. Aluminum chloride (

Experimental Protocol: UV-Vis Validation

Reagents:

Step-by-Step:

-

Blanking: Zero the spectrophotometer with Solvent A.

-

Stock Preparation: Dissolve ~0.1 mg Pelargonidin Chloride in 10 mL Solvent A.

-

Scan 1 (Native): Record spectrum 200–700 nm.[1] Note

.[1][3][4] -

Shift Assay: Add 3 drops of Reagent B to the cuvette. Mix by inversion. Wait 5 minutes.

-

Scan 2 (Shift): Record spectrum again.

-

Analysis: Calculate

.[1]

Acceptance Criteria:

| Parameter | Expected Value | Interpretation |

|---|

|

Part 3: NMR Spectroscopy (Structural Elucidation)[1]

NMR provides definitive proof of the substitution pattern. The key challenge is the quadrupole moment of the chloride ion and the exchangeable protons.

Solvent Selection Strategy

-

Preferred: DMSO-

+ 10% TFA--

Why? TFA ensures the molecule remains fully protonated as the flavylium cation. DMSO provides excellent solubility and separates the aromatic signals.

-

-

Alternative:

+ DCl.

1H NMR Signal Assignments (in DMSO- /TFA- )

The spectrum is defined by three distinct regions.[5]

Table 1: 1H NMR Chemical Shifts for Pelargonidin Chloride

| Position | Proton Type | Multiplicity | Structural Logic | ||

| C-Ring | |||||

| H-4 | Methine | 8.50 – 9.00 | Singlet (s) | - | Deshielded by adjacent |

| B-Ring | |||||

| H-2', H-6' | Aromatic | 8.40 – 8.60 | Doublet (d) | 8.5 - 9.0 | AA'BB' System. Ortho-coupling to H-3',5'.[1] |

| H-3', H-5' | Aromatic | 6.90 – 7.10 | Doublet (d) | 8.5 - 9.0 | AA'BB' System. Upfield due to electron-donating 4'-OH.[1] |

| A-Ring | |||||

| H-8 | Aromatic | 6.80 – 6.95 | Doublet (d) | 1.8 - 2.5 | Meta-coupling to H-6.[1] |

| H-6 | Aromatic | 6.60 – 6.75 | Doublet (d) | 1.8 - 2.5 | Meta-coupling to H-8.[1] |

Critical Interpretation: The AA'BB' System

The most distinct feature of Pelargonidin compared to other anthocyanins is the symmetry of the B-ring.

-

Because there is only one substituent at position 4' (OH), the ring has an axis of symmetry.

-

H-2' and H-6' are chemically equivalent.[1]

-

H-3' and H-5' are chemically equivalent.[1]

-

Result: You observe two distinct doublets with a large ortho-coupling constant (~9 Hz).

-

Contrast with Cyanidin: Cyanidin (3',4'-diOH) lacks this symmetry, producing an ABX system (d, dd, d).[1]

-

13C NMR Key Signals[1][3]

-

C-3 (C-OH): ~145 ppm (distinctive for 3-hydroxy flavylium).[1]

-

C-4' (C-OH): ~165 ppm (deshielded by oxygen).[1]

Part 4: Integrated Analytical Workflow

To ensure rigorous identification, follow this decision tree. This minimizes sample waste and maximizes data integrity.

Figure 2: Integrated spectroscopic decision tree for validating Pelargonidin Chloride.

References

-

PubChem. (n.d.).[1][6][7] Pelargonidin chloride (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

-

Andersen, Ø.[3] M., & Markham, K. R. (2006). Flavonoids: Chemistry, Biochemistry and Applications. CRC Press.[1] (Standard reference for Anthocyanin NMR shifts).

-

Giusti, M. M., & Wrolstad, R. E. (2001). Characterization and Measurement of Anthocyanins by UV-Visible Spectroscopy. Current Protocols in Food Analytical Chemistry. Retrieved from [Link][1]

Sources

- 1. Pelargonidin - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.washington.edu [chem.washington.edu]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pelargonidin | C15H11O5+ | CID 440832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pelargonidin Chloride | C15H11ClO5 | CID 67249 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Research of Pelargonidin Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery and pivotal historical research surrounding pelargonidin chloride. It is designed to offer researchers and drug development professionals a foundational understanding of this important anthocyanidin, from its initial isolation and structural elucidation to its first synthetic methodologies and early biological investigations.

Introduction to Pelargonidin Chloride: A Cornerstone of Natural Pigments

Pelargonidin chloride is a naturally occurring anthocyanidin, a class of water-soluble pigments responsible for many of the red, orange, and purple colors observed in fruits, flowers, and other plant tissues.[1][2] As a member of the flavonoid family, its basic structure consists of a C6-C3-C6 skeleton, specifically the flavylium (2-phenylbenzopyrylium) cation.[3] Pelargonidin is distinguished by hydroxyl groups at the 3, 5, 7, and 4' positions.[4] The chloride salt form enhances its stability and solubility for research and potential applications.

The vibrant hue and chemical reactivity of pelargonidin chloride are highly dependent on pH, appearing red in acidic conditions and shifting to a more bluish color in neutral to alkaline environments.[2] Beyond its role as a natural colorant, early and ongoing research has unveiled a spectrum of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties, making it a molecule of significant interest in the fields of phytochemistry, pharmacology, and drug development.[5][6]

The Dawn of Anthocyanin Chemistry: Discovery and Isolation

The story of pelargonidin chloride is intrinsically linked to the pioneering work of the Nobel laureate Richard Willstätter in the early 20th century. His systematic investigation into plant pigments laid the groundwork for our understanding of anthocyanins.

Willstätter's Landmark Isolation from Pelargonium zonale

Richard Willstätter and his collaborator, A.E. Everest, are credited with the first isolation of pelargonidin. Their work, detailed in the monograph "Untersuchungen über die Anthocyane" (Investigations on Anthocyanins), described the extraction of the pigment from the scarlet petals of the geranium, Pelargonium zonale.[3][7]

Historical Extraction and Purification Protocol

The methods employed by Willstätter and his contemporaries, while rudimentary by modern standards, were groundbreaking for their time. The general approach involved the following key steps:

Experimental Protocol: Early 20th-Century Anthocyanin Extraction

-

Maceration in Acidified Solvent: Large quantities of flower petals were macerated in a solvent such as ethanol or methanol, acidified with a small amount of hydrochloric acid. The acid was crucial for stabilizing the flavylium cation and preserving the red color.

-

Lead Acetate Precipitation: The crude extract was treated with a solution of lead acetate. This step precipitated tannins and other impurities, leaving the anthocyanins in solution.

-

Filtration and Removal of Excess Lead: The precipitate was removed by filtration. Excess lead in the filtrate was then precipitated by bubbling hydrogen sulfide gas through the solution, forming lead sulfide, which was subsequently filtered off.

-

Concentration and Crystallization: The purified extract was concentrated under reduced pressure. The anthocyanin chloride was then encouraged to crystallize from the concentrated solution, often by the addition of ether.

-

Recrystallization: The crude crystals were further purified by one or more recrystallizations from an appropriate solvent system, typically an alcohol-ether mixture.

This laborious process allowed for the isolation of anthocyanins in a crystalline form, enabling their systematic chemical analysis for the first time.

Unraveling the Molecular Architecture: Structural Elucidation

With a purified sample of pelargonidin chloride in hand, Willstätter set out to determine its chemical structure. Lacking the sophisticated spectroscopic techniques available today, he relied on classical methods of chemical degradation.

Alkali Fusion: A Window into the Building Blocks

A key technique in the structural elucidation of many natural products at the time was alkali fusion. This harsh chemical treatment breaks the molecule into smaller, more readily identifiable fragments.

Experimental Protocol: Alkali Fusion of Pelargonidin

-

Reaction Setup: A sample of purified pelargonidin chloride was heated with a concentrated solution of potassium hydroxide at a high temperature.

-

Degradation: The flavylium ring of the pelargonidin molecule would cleave under these conditions.

-

Product Isolation and Identification: The resulting reaction mixture was acidified, and the degradation products were extracted and purified.

Through this method, Willstätter was able to identify two primary degradation products:

-

Phloroglucinol: Derived from the A-ring of the flavylium skeleton.

-

p-Hydroxybenzoic acid: Originating from the B-ring.

The identification of these two fragments provided the crucial evidence for the substitution pattern of the hydroxyl groups on the A and B rings of the pelargonidin backbone.[7]

Figure 2: Robinson-Pratt Synthesis of Pelargonidin Chloride.

Early Investigations into Biological and Physicochemical Properties

The isolation and synthesis of pelargonidin chloride opened the door to investigating its properties.

Physicochemical Characteristics

Early studies focused on characterizing the fundamental chemical and physical properties of this new compound.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₅H₁₁O₅Cl | |

| Molecular Weight | 306.70 g/mol | [4] |

| Appearance | Red to brown crystalline solid | [4] |

| Solubility | Soluble in water, ethanol, methanol, and DMSO. | [2][4] |

| UV-Vis λmax (in acidified methanol) | ~520 nm | |

| Molar Absorptivity (ε) of Pelargonidin-3-glucoside at pH 1.0 | 15,600 L mol⁻¹ cm⁻¹ | [8] |

The pH-dependent color change is a hallmark of anthocyanins. In strongly acidic solutions (pH < 3), the red flavylium cation predominates. As the pH increases, a series of structural transformations occur, leading to the formation of the colorless carbinol pseudobase, the blue quinoidal base, and eventually the yellow chalcone at higher pH values. [2]

Early Biological Studies

While much of the research on the health benefits of anthocyanins is more recent, early investigations laid the groundwork. Initial studies were often observational, linking the consumption of pigmented fruits and vegetables to general health. As purified compounds became available, more direct, albeit preliminary, studies were conducted. These early inquiries often focused on the antioxidant properties of flavonoids and their potential roles in vascular health. [6][9]It's important to note that many early studies did not differentiate between individual anthocyanins and often used complex plant extracts. The understanding of the specific contributions of pelargonidin to these effects has evolved significantly with modern analytical and pharmacological techniques.

Conclusion: A Legacy of Discovery and a Future of Potential

The historical research on pelargonidin chloride, from its discovery by Willstätter to its synthesis by Robinson, represents a triumph of early natural product chemistry. The elucidation of its structure and the development of methods for its synthesis were critical steps that paved the way for a deeper understanding of this entire class of compounds. Today, armed with advanced analytical and biological tools, researchers continue to build upon this foundational knowledge, exploring the full therapeutic potential of pelargonidin chloride and other anthocyanins in areas ranging from nutraceuticals to drug development.

References

- Willstätter, R. (1913). Untersuchungen über die Anthocyane. I. Über den Farbstoff der Kornblume. Justus Liebigs Annalen der Chemie, 401(2), 189-232.

- Willstätter, R., & Nolan, T. J. (1915). Untersuchungen über die Anthocyane. II. Über den Farbstoff der Rose. Justus Liebigs Annalen der Chemie, 408(1), 1-14.

- Garzón, G. A., & Wrolstad, R. E. (2001). The stability of pelargonidin-based anthocyanins at varying water activity. Food Chemistry, 75(2), 185-196.

- Timberlake, C. F., & Bridle, P. (1967). The effect of pH on the colour of anthocyanin solutions. Journal of the Science of Food and Agriculture, 18(10), 473-478.

- Robinson, R. (1953). The chemistry of the anthocyanins. Experientia, 9(9), 329-337.

- Andersen, Ø. M., & Markham, K. R. (Eds.). (2006).

-

BioCrick. (n.d.). Pelargonidin chloride | CAS:134-04-3. Retrieved from [Link]

- Tiwari, B. K., O’Donnell, C. P., & Cullen, P. J. (2009). Stability, antioxidant capacity and degradation kinetics of pelargonidin-3-glucoside exposed to ultrasound power at low temperature. Food Chemistry, 114(4), 1395-1400.

- Giusti, M. M., & Wrolstad, R. E. (2001). Molar absorptivity and color characteristics of acylated and non-acylated pelargonidin-based anthocyanins. Journal of Agricultural and Food Chemistry, 49(3), 1101-1107.

- Al Bayati, M. A., Asker, S. J., & Abbas, A. B. (2021). Anthocyanin extraction and purification. International Journal of Pharmacognosy and Chemistry, 6(4), 754.

- Pina, F., Melo, M. J., Laia, C. A., Parola, A. J., & Lima, J. C. (2022). Natural and Synthetic Flavylium-Based Dyes: The Chemistry Behind the Color. Chemical Reviews, 122(2), 1416-1481.

- Gavrilova, V., & Petkova, N. (2018). EFFECTS OF pH ON HUE ANGLE AND VISIBLE ABSORPTION MAXIMA OF CYANIDIN. Journal of Food and Packaging Science, Technique and Technologies, 7(1), 38-42.

- Pratt, D. D., & Robinson, R. (1924). A synthesis of pyrylium salts of anthocyanidin type. Part III. A new synthesis of pelargonidin chloride. Journal of the Chemical Society, Transactions, 125, 188-199.

- Robinson, R. (1947).

- Giusti, M. M., & Wrolstad, R. E. (2001). Molar absorptivity and color characteristics of acylated and non-acylated pelargonidin-based anthocyanins. Journal of Agricultural and Food Chemistry, 49(3), 1101–1107.

- Paśko, P., Sajewicz, M., Gorinstein, S., & Zachwieja, Z. (2009). Analysis and antioxidant capacity of anthocyanin pigments. Part II: Chemical structure, color, and intake of anthocyanins.

- Wolniak, M., & Wawer, I. (2008). 13C CPMAS NMR and DFT calculations of anthocyanidins. Solid state nuclear magnetic resonance, 34(1-2), 44–51.

- Khoo, H. E., Azlan, A., Tang, S. T., & Lim, S. M. (2017). Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits. Food & nutrition research, 61(1), 1361779.

- Robinson, R., & Walker, A. (1932). A theoretical study of flavylium salts. Journal of the Chemical Society (Resumed), 1489-1493.

- Ichiyanagi, T., Shida, Y., Rahma, M. M., Hatano, Y., Matsumoto, H., Hirayama, M., & Konishi, T. (2022). Addition of Malonyl Groups Enhances Intestinal Absorption of Anthocyanins Derived from Edible Red Chrysanthemum. BPB reports, 5(1), 1–7.

- Meng, C., Liu, Y., & Gu, D. (2023). Health benefits of anthocyanins against age-related diseases. Frontiers in Nutrition, 10, 1163313.

- Pina, F. (2021). Evolution of Flavylium-Based Color Systems in Plants. Molecules (Basel, Switzerland), 26(8), 2165.

- Dangles, O., & Fenger, J. A. (2018). Stabilizing and Modulating Color by Copigmentation: Insights from Theory and Experiment. Journal of agricultural and food chemistry, 66(1), 15-26.

- Li, D., Wang, P., Luo, Y., Zhao, M., & Chen, F. (2020). Degradation kinetics of pelargonidin-3-(p-coumaroyl)diglucoside-5-(malonyl)glucoside and pelargonidin-3-(feruloyl)diglucoside-5-(malonyl)glucoside in red radish during air-impingement jet drying. Food Chemistry, 327, 127055.

- Tena, N., & Asuero, A. G. (2022). State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health. Antioxidants (Basel, Switzerland), 11(3), 453.

- de Souza, M. C., & de Giovani, W. F. (2015). Natural and Synthetic Flavylium Derivatives: Isolation/Synthesis, Characterization and Application. Molecules (Basel, Switzerland), 20(10), 18765–18797.

- Saad, B., & Said, O. (Eds.). (2021). Anthocyanins and Human Health: Biomolecular and therapeutic aspects. John Wiley & Sons.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 134-04-3: Pelargonidin chloride | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Pelargonidin chloride | CAS:134-04-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. A Review of the Properties of Anthocyanins and Their Influence on Factors Affecting Cardiometabolic and Cognitive Health [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Molar absorptivity and color characteristics of acylated and non-acylated pelargonidin-based anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Determination of Antioxidant Activity for Pelargonidin Chloride

Target Audience: Drug Development Scientists, Phytochemists, and Analytical Chemists. Subject: Optimized Protocols for DPPH and FRAP Assays targeting Pelargonidin Chloride.

Introduction & Mechanistic Rationale

Pelargonidin chloride (PgCl), a prominent anthocyanidin found in strawberries and pelargoniums, exhibits potent antioxidant activity. However, its chemical instability at neutral pH and its intrinsic pigmentation (orange-red) present unique challenges in standard colorimetric assays.

This guide provides optimized protocols for DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. Unlike generic protocols, these are engineered to account for the flavylium cation stability and spectral interference inherent to anthocyanins.

Mechanism of Action[1]

-

DPPH Assay (Mixed Mode): Primarily measures Hydrogen Atom Transfer (HAT). Pelargonidin donates hydrogen atoms from its phenolic hydroxyl groups (specifically the B-ring 4'-OH and A-ring 5,7-OH) to quench the stable DPPH radical.

-

FRAP Assay (SET Mode): Measures Single Electron Transfer (SET). Under acidic conditions (pH 3.6), Pelargonidin reduces the Fe³⁺-TPTZ complex to the intensely blue Fe²⁺-TPTZ form. Crucially, the acidic pH of the FRAP assay stabilizes the pelargonidin molecule, making it highly reliable for this compound.

Pre-Assay Preparation: Stability & Stock Solutions[2]

Critical Warning: Pelargonidin chloride degrades rapidly in neutral or alkaline aqueous solutions, forming colorless chalcones or insoluble precipitates. All stock solutions must be acidic or anhydrous.

Reagents

-

Pelargonidin Chloride: (MW: 306.7 g/mol , Purity >95%).[1][2]

-

Solvent A (Preferred for DPPH): Acidified Methanol (0.1% HCl v/v).

-

Solvent B (Preferred for Stock/Long-term): DMSO (Dimethyl sulfoxide).

Stock Solution Protocol (10 mM)

-

Weigh 3.07 mg of Pelargonidin Chloride.

-

Dissolve in 1.0 mL of DMSO (or Acidified Methanol).

-

Vortex for 30 seconds until fully dissolved.

-

Storage: Aliquot into amber tubes. Store at -20°C for up to 1 month or -80°C for 6 months. Avoid freeze-thaw cycles.[3]

Protocol 1: High-Fidelity DPPH Radical Scavenging Assay

Corrected for Intrinsic Anthocyanin Color Interference

Standard DPPH protocols fail for anthocyanins because the red pigment of Pelargonidin (Abs ~500-530 nm) overlaps with the DPPH measurement wavelength (517 nm). This protocol introduces a Sample Blank to subtract this interference.

Materials

-

DPPH Stock: 0.2 mM DPPH in Methanol (prepare fresh, protect from light).

-

Assay Buffer: Methanol (HPLC grade).

-

Positive Control: Trolox or Ascorbic Acid.

Experimental Workflow

| Step | Component | Sample Well (S) | Control Well (C) | Sample Blank Well (SB) |

| 1 | Pelargonidin Sample | 20 µL | - | 20 µL |

| 2 | Solvent (Methanol) | - | 20 µL | 180 µL |

| 3 | DPPH Reagent (0.2 mM) | 180 µL | 180 µL | - |

| Total Volume | 200 µL | 200 µL | 200 µL |

Procedure:

-

Dilution: Prepare serial dilutions of Pelargonidin Stock (e.g., 5, 10, 20, 40, 80 µM) in Methanol.

-

Plating: Pipette samples into a clear 96-well microplate according to the table above.

-

Incubation: Incubate in the dark at room temperature for 30 minutes .

-

Measurement: Read Absorbance at 517 nm .

Calculation (Color-Corrected)

Protocol 2: FRAP (Ferric Reducing Antioxidant Power) Assay

Optimized for Anthocyanin Stability

The FRAP assay is performed at pH 3.6, which preserves the colored flavylium form of Pelargonidin, ensuring the molecule remains intact during the reaction.

Reagents

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1g sodium acetate trihydrate and 16 mL glacial acetic acid in 1L distilled water.

-

TPTZ Solution (10 mM): Dissolve TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl. Heating to 50°C may be required.

-

FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

Working FRAP Reagent: Mix 10 parts Acetate Buffer + 1 part TPTZ Solution + 1 part FeCl₃ Solution.[5] Prepare fresh. The solution should be straw-colored. If blue, discard (iron contamination).

Experimental Workflow

-

Standard Curve: Prepare FeSO₄·7H₂O standards (100 µM to 1000 µM).

-

Reaction:

-

Add 10 µL of Pelargonidin sample (or standard) to a 96-well plate.

-

Add 290 µL of pre-warmed (37°C) Working FRAP Reagent.

-

-

Incubation: Incubate at 37°C for 30 minutes in the dark.

-

Measurement: Read Absorbance at 593 nm .

Data Analysis

Calculate the FRAP value using the FeSO₄ standard curve linear regression (

Visualizations

Figure 1: Assay Selection & Mechanism Logic

Caption: Decision matrix for Pelargonidin assays highlighting the necessity of color correction in DPPH and the pH advantage of FRAP.

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for the high-fidelity DPPH assay including dilution and incubation steps.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Absorbance in Blank | Pelargonidin concentration is too high. | Dilute sample further (<100 µM). Ensure "Sample Blank" is used. |

| Precipitation in Well | Solvent incompatibility. | Ensure final DMSO concentration in well is <5%. Use methanol for dilutions. |

| Non-Linear Response | Saturation of assay reagent. | Ensure DPPH/FRAP reagent is in >10-fold molar excess over the antioxidant. |

| Color Fading (FRAP) | Reaction time too long. | Anthocyanins can degrade even at pH 3.6 over long periods. Read at exactly 30 mins. |

References

-

Noda, Y., et al. (2002).[1] "Antioxidant activities of pomegranate fruit extract and its anthocyanidins: Delphinidin, cyanidin, and pelargonidin."[1] Journal of Agricultural and Food Chemistry. Link

-

Benzie, I. F., & Strain, J. J. (1996). "The ferric reducing ability of plasma (FRAP) as a measure of 'antioxidant power': the FRAP assay."[5][6] Analytical Biochemistry. Link

-

Prior, R. L., et al. (2005). "Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements." Journal of Agricultural and Food Chemistry. Link

-

TargetMol. "Pelargonidin Chloride Product Information & Solubility." TargetMol Chemicals. Link

-